molecular formula C14H10Cl2N2O2 B2596580 N,N'-bis(2-chlorophenyl)ethanediamide CAS No. 24439-88-1

N,N'-bis(2-chlorophenyl)ethanediamide

Cat. No.: B2596580
CAS No.: 24439-88-1
M. Wt: 309.15
InChI Key: LDSBLMRIKHVSHA-UHFFFAOYSA-N
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Description

N,N'-bis(2-chlorophenyl)ethanediamide is a bis-amide compound featuring an ethanediamide (oxamide) core substituted with two 2-chlorophenyl groups. The ethanediamide backbone (-NH-C(O)-C(O)-NH-) provides a planar, hydrogen-bond-capable framework, while the 2-chlorophenyl substituents introduce steric bulk and electron-withdrawing effects. The 2-chlorophenyl groups likely influence solubility, crystallinity, and intermolecular interactions, as seen in related radiosensitizing bis-amides ().

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBLMRIKHVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-chlorophenyl)ethanediamide can be synthesized through a reaction between 2-chloroaniline and oxalyl chloride. The reaction typically involves the following steps:

    Formation of the intermediate: 2-chloroaniline reacts with oxalyl chloride to form 2-chlorophenyl isocyanate.

    Formation of the final product: The intermediate then reacts with another molecule of 2-chloroaniline to form N,N’-bis(2-chlorophenyl)ethanediamide.

The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of N,N’-bis(2-chlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chlorophenyl)ethanediamide undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atoms in the chlorophenyl groups can be substituted by other nucleophiles.

    Oxidation reactions: The compound can be oxidized to form corresponding oxides.

    Reduction reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution reactions: Products include substituted ethanediamides.

    Oxidation reactions: Products include oxides of the original compound.

    Reduction reactions: Products include amines derived from the reduction of the amide groups.

Scientific Research Applications

N,N’-bis(2-chlorophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties Reference ID
N,N'-bis(2-chlorophenyl)ethanediamide Ethanediamide 2-chlorophenyl ~319.16 (calculated) High crystallinity, H-bond potential -
N,N′-bis(3-pyridylmethyl)ethanediamide Ethanediamide 3-pyridylmethyl 270.29 U-shaped conformation, supramolecular tapes
N,N'-bis[(3,4-Dichlorophenyl)methyl]ethanediamide Ethanediamide 3,4-dichlorophenylmethyl ~432.11 (calculated) Enhanced electron-withdrawing effects
N,N'-bis(2-(2-chlorophenyl)acetyl)cystamine Cystamine (disulfide) 2-(2-chlorophenyl)acetyl ~453.36 (calculated) Radiosensitizing activity in cancer cells

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound introduces ortho-substitution, creating steric hindrance that may limit rotational freedom compared to para-substituted analogs (e.g., N,N′-bis(4-methylphenyl)ethanediamide) .
  • Biological Activity : The disulfide-linked analog, N,N'-bis(2-(2-chlorophenyl)acetyl)cystamine (), exhibits radiosensitizing effects, suggesting that chloroaromatic bis-amides may interact with cellular redox systems .

Supramolecular and Crystallographic Behavior

  • N,N′-bis(3-pyridylmethyl)ethanediamide forms supramolecular tapes via amide-mediated hydrogen bonds and pyridine-carboxylic acid interactions, demonstrating the role of substituents in directing crystal packing .
  • In contrast, N,N'-bis[(3,4-dichlorophenyl)methyl]ethanediamide () likely exhibits stronger intermolecular halogen bonding due to multiple chlorine atoms, though crystallographic data is unavailable.

Insights :

  • Radiosensitization : Chloroaromatic bis-amides with disulfide linkages (e.g., compound 10 in ) show potent activity, suggesting that redox-active cores enhance radiation-induced cytotoxicity. The target compound’s ethanediamide core may lack this mechanism unless modified with redox-active groups.
  • Polymer Applications: Analogous chloroaromatic amides, such as 3-chloro-N-phenyl-phthalimide (), are used as polyimide monomers. The target compound’s rigidity and H-bonding could make it suitable for high-performance polymers, though this remains unexplored.

Biological Activity

N,N'-bis(2-chlorophenyl)ethanediamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its dual chlorophenyl groups attached to an ethanediamine backbone. This structural configuration is believed to contribute to its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A comparative study evaluated the antimicrobial efficacy of several derivatives:

CompoundLC50 (µM) against S. entericaLC50 (µM) against P. aeruginosaLC50 (µM) against S. aureus
N,N'-Bis(2-hydroxy-5-bromobenzyl)11.686140
N,N'-Bis(2-hydroxy-5-chlorobenzyl)8.79138287

These findings suggest that modifications to the chlorophenyl groups can enhance antimicrobial efficacy, making these compounds potential candidates for further drug development .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound derivatives. Specifically, studies have focused on urease inhibition, which is crucial in treating conditions like peptic ulcers and kidney stones.

Urease Inhibition Studies

In vitro assays have been conducted to evaluate the urease inhibitory potential of various derivatives:

CompoundIC50 (µM)
N,N'-Bis(2-chloro-phenyl)ethanediamide0.0019 ± 0.0011
Standard (Thiourea)4.7455 ± 0.0545

The results indicate that the compound exhibits exceptional urease inhibitory activity, outperforming standard inhibitors .

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its ability to inhibit microbial growth and enzyme activity positions it as a candidate for developing therapeutics targeting infections and metabolic disorders.

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